5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione
Description
5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidinedione derivative featuring a chloro group at position 5 and a difluoromethyl substituent at position 4. Pyrimidinediones are heterocyclic compounds with broad applications in medicinal chemistry, particularly as enzyme inhibitors and antimicrobial agents. The substituent at position 6 critically influences their physicochemical properties, reactivity, and biological activity .
Properties
Molecular Formula |
C5H3ClF2N2O2 |
|---|---|
Molecular Weight |
196.54 g/mol |
IUPAC Name |
5-chloro-6-(difluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H3ClF2N2O2/c6-1-2(3(7)8)9-5(12)10-4(1)11/h3H,(H2,9,10,11,12) |
InChI Key |
PLFPQNIGDSCKDF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione typically involves nucleophilic substitution reactions. One common method includes the reaction of 2,4-dichloro-6-phenylpyrimidine with difluoromethylating agents under controlled conditions . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure regioselectivity and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 5 can be replaced by various nucleophiles, leading to the formation of substituted pyrimidine derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Addition Reactions: The difluoromethyl group can undergo addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various nucleophiles such as amines and thiols. Reaction conditions often involve low temperatures, inert atmospheres, and anhydrous solvents to prevent side reactions and degradation of the product .
Major Products Formed
Scientific Research Applications
5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and difluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below summarizes key analogs of 5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione and their properties:
Key Observations:
- Its molecular weight (194.999) is lower than Tipiracil derivatives due to the absence of complex substituents .
- Iminopyrrolidinylmethyl (Tipiracil): This substituent confers inhibitory activity against thymidine phosphorylase, a key enzyme in cancer metastasis. The hydrochloride salt (C₉H₁₁ClN₄O₂·HCl) increases solubility for pharmaceutical use .
- Hydroxymethyl (): The hydroxymethyl group increases polarity, likely reducing membrane permeability compared to lipophilic analogs like Tipiracil. It is identified as an impurity in Tipiracil formulations .
Implications of Difluoromethyl Substitution
- Metabolic Stability: Fluorine’s electronegativity may reduce oxidative metabolism compared to chloromethyl analogs, enhancing pharmacokinetic profiles.
Biological Activity
5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione is CHClFNO, with a molecular weight of 196.54 g/mol. The compound features a pyrimidine ring substituted with a chlorine atom and a difluoromethyl group, which enhances its reactivity and biological activity due to the presence of electron-withdrawing groups.
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 196.54 g/mol |
| IUPAC Name | 5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione |
| Structure Characteristics | Heterocyclic compound |
Biological Activities
Research indicates that 5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione exhibits various biological activities, particularly in enzyme inhibition and antimicrobial properties. The following sections detail its key biological activities:
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. The presence of the chlorine and difluoromethyl groups enhances its binding affinity to specific molecular targets. This characteristic positions it as a candidate for drug development aimed at various diseases.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of 5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione. For instance:
- Antifungal Activity : In vitro tests have shown that derivatives containing this compound exhibit notable antifungal activity against pathogens such as Candida albicans and Aspergillus niger.
- Antibacterial Activity : The compound has also displayed antibacterial effects against strains like Escherichia coli and Staphylococcus aureus, with inhibition rates exceeding those of standard antibiotics .
Cytotoxicity Studies
Cytotoxicity assays reveal that 5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione can induce cell death in cancer cell lines. For example:
- IC50 Values : Studies report IC50 values in the range of 20–40 µM against various cancer cell lines such as HeLa and HepG2 .
The mechanism through which 5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione exerts its biological effects involves several pathways:
- Nucleophilic Substitution Reactions : The difluoromethyl group participates in nucleophilic substitutions that can lead to the formation of more complex derivatives with enhanced biological properties.
- Binding Interactions : The chlorine atom enhances the compound's ability to interact with biological macromolecules through hydrogen bonding and other non-covalent interactions .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Study on Antifungal Activity : A recent study synthesized new derivatives based on 5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione and evaluated their antifungal activity against Candida species. The most active derivative showed an EC50 value significantly lower than standard antifungal agents .
- Antibacterial Evaluation : Another study focused on the antibacterial properties against E. coli, reporting an inhibition rate of over 90% at certain concentrations compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
